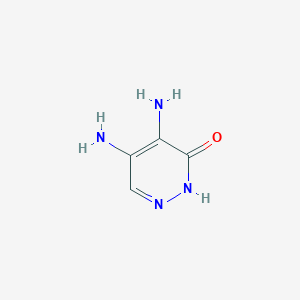

4,5-Diaminopyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFNKLLRCNWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507459 | |

| Record name | 4,5-Diaminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28682-73-7 | |

| Record name | 4,5-Diaminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4,5-Diaminopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. An understanding of its fundamental physicochemical properties, particularly its basicity, is crucial for its application in drug design, formulation, and development. This guide provides a comprehensive overview of the basic properties of this compound, including a theoretical assessment of its protonation behavior. In the absence of direct experimental data for this specific molecule, this document offers predictive insights based on analogous structures and established chemical principles. Furthermore, it presents detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constants (pKa) and solubility, empowering researchers to validate these essential parameters.

Introduction: The Chemical Landscape of this compound

The pyridazinone core is a prevalent scaffold in a variety of pharmacologically active agents. The introduction of two adjacent amino groups at the C4 and C5 positions of the pyridazin-3(2H)-one ring system creates a unique electronic and structural environment. This arrangement is anticipated to significantly influence the molecule's basicity, hydrogen bonding capacity, and potential as a ligand for biological targets. A thorough characterization of its basic properties is the first step toward unlocking its full potential in drug discovery endeavors.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound in the public domain, the following properties are predicted based on the analysis of structurally related compounds and computational models.

Basicity and Protonation Equilibria: A Multi-site Challenge

The basicity of this compound is a complex interplay of its multiple nitrogen atoms: the two amino groups at C4 and C5, and the two nitrogen atoms within the pyridazinone ring. The pKa value(s) quantify the tendency of these sites to accept a proton.

The primary contributors to the basicity of this molecule are the exocyclic amino groups and the pyridazinone ring nitrogens. The pyridazinone ring itself is generally weakly basic. The presence of electron-donating amino groups is expected to increase the overall basicity of the molecule compared to the unsubstituted pyridazinone core.

To estimate the pKa of this compound, we can consider the pKa values of analogous compounds such as 2,3-diaminopyridine, which has a predicted pKa of approximately 6.78[1][2]. The pyridazinone ring system will influence this, but it provides a reasonable starting point for estimation. It is plausible that this compound will exhibit at least two distinct pKa values, corresponding to the protonation of the different nitrogen atoms.

The likely sites of protonation are the exocyclic amino groups and the N2 nitrogen of the pyridazinone ring. The exact order of protonation will depend on the relative electron densities and steric environment of these nitrogen atoms. A plausible protonation equilibrium is depicted below:

Sources

A Comprehensive Technical Guide to 4,5-Diaminopyridazin-3(2H)-one: Structure, Synthesis, and Therapeutic Potential

Abstract: The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active agents with applications in cardiovascular disease, oncology, and neuroscience.[1] This guide provides an in-depth technical analysis of a specific, yet underexplored derivative: 4,5-Diaminopyridazin-3(2H)-one . While this compound is not extensively cataloged in commercial libraries, its structure presents significant opportunities for drug design, particularly through the introduction of two key hydrogen-bonding amino groups on the core scaffold. This document delineates the compound's chemical identity, proposes a robust synthetic strategy based on established chemical principles, and explores its potential applications and mechanism of action by drawing authoritative parallels with closely related analogues. It is intended as a foundational resource for researchers in chemical synthesis and drug development.

Core Directive: Unveiling this compound

This section establishes the fundamental chemical identity of the target compound, from its systematic name to its structural and physicochemical properties.

Chemical Structure and IUPAC Nomenclature

The systematic name for the compound is This compound . The numbering of the pyridazine ring begins at the nitrogen atom that is not part of the lactam (amide-in-a-ring) system and proceeds towards the carbonyl group. The "(2H)" designation specifies the position of the hydrogen atom on the nitrogen at position 2, indicating the tautomeric form of the lactam. The amino groups are located at positions 4 and 5 of the heterocyclic ring.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted Methodology)

This protocol is adapted from established procedures for the amination of similar chloro-heterocyclic compounds and serves as a validated starting point for optimization. [2] Objective: To synthesize this compound from 4,5-Dichloropyridazin-3(2H)-one.

Materials:

-

4,5-Dichloropyridazin-3(2H)-one (1.0 eq)

-

Aqueous Ammonia (28-30%, excess, e.g., 20 eq) or Sodium Amide (2.2 eq)

-

1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) as solvent

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Vessel Charging: In a high-pressure reaction vessel, dissolve 4,5-Dichloropyridazin-3(2H)-one (1.0 eq) in the chosen solvent (e.g., 1,4-Dioxane).

-

Reagent Addition: Add the ammonia source. If using aqueous ammonia, add the concentrated solution (excess).

-

Reaction Conditions: Seal the vessel securely. Heat the mixture to 120-150 °C. The internal pressure will increase; monitor according to the vessel's specifications. Maintain the reaction for 12-24 hours.

-

Causality Insight: The elevated temperature and pressure are necessary to overcome the activation energy for the SNAr reaction and ensure the solubility of the ammonia gas, driving the reaction to completion.

-

-

Monitoring: After cooling, the reaction progress can be checked by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup:

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Re-dissolve the resulting residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: The crude product should be purified by column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications in Drug Discovery

The pyridazinone core is a versatile pharmacophore. The addition of two amino groups at the C4 and C5 positions introduces powerful hydrogen bond donor and acceptor capabilities, significantly expanding the potential for molecular interactions with biological targets.

Predicted Mechanism of Action and Therapeutic Targets

Based on the activities of structurally similar compounds, this compound could be investigated for several therapeutic applications:

-

Analgesic Activity: A series of 4-amino-5-substituted-pyridazinones have demonstrated potent oral antinociceptive (analgesic) effects. [3]Mechanistic studies revealed that this activity is mediated by an indirect activation of the noradrenergic system, suggesting an involvement of α2-adrenoceptors. [3]The diamino derivative could exhibit similar or enhanced activity due to its increased polarity and hydrogen bonding capacity.

-

Enzyme Inhibition (e.g., Kinases, Phosphodiesterases): The pyridazinone core is a known inhibitor of enzymes like phosphodiesterases (PDEs), which are crucial in regulating cellular signaling. [1]The imidazo[4,5-b]pyridine scaffold, a related bicyclic system, has shown potent activity as an inhibitor of serine/threonine kinases like Aurora A, which are key targets in oncology. [4]The diamino groups can serve as critical anchor points within an enzyme's active site, mimicking the interactions of endogenous ligands.

-

Receptor Modulation (e.g., Histamine H₃): 4,5-dihydropyridazin-3-one derivatives have been developed as potent histamine H₃ receptor inverse agonists, with applications in promoting wakefulness. [5]The amino groups could be functionalized to explore this target class further.

Structure-Activity Relationship (SAR) Insights

The structure of the pyridazinone core offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Caption: Structure-Activity Relationship (SAR) map for the core scaffold.

For This compound , the primary amino groups at C4 and C5 are the key features. They can be maintained as is, or they can serve as synthetic handles for further derivatization to build a library of compounds for screening, allowing for a systematic exploration of the chemical space around this promising scaffold.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential for drug discovery. Its synthesis is feasible through established chemical reactions, and its structure is primed for interaction with a variety of important biological targets.

Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to establish a verified reference standard.

-

Biological Screening: Evaluating the compound in a broad panel of assays, including kinase inhibition, receptor binding, and antimicrobial and antiproliferative screens.

-

Library Development: Using the primary amino groups as points of diversification to create a focused library of analogues for comprehensive SAR studies.

-

Computational Modeling: Employing in-silico docking studies to predict high-affinity targets and guide the design of next-generation derivatives.

This technical guide provides the foundational knowledge for researchers to begin exploring the rich medicinal chemistry of this compound.

References

-

Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Available at: [Link]

-

4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. PubMed. Available at: [Link]

-

Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. PubMed. Available at: [Link]

-

Synthesis of 4,5‐dihalopyridazin‐3(2H)‐ones 3 s and 4 r. ResearchGate. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available at: [Link]

-

4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. PubMed. Available at: [Link]

-

3(2H)-Pyridazinone | C4H4N2O | CID 68153. PubChem, National Institutes of Health. Available at: [Link]

-

Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo. Available at: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]

- 5. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Diaminopyridazin-3(2H)-one: A Versatile Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-Diaminopyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for researchers exploring its utility as a chemical intermediate and a pharmacologically active scaffold.

Core Compound Identification

CAS Number: 28682-73-7 Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol

Synonyms:

-

4,5-Diamino-3-hydroxypyridazine

-

4,5-Diaminopyridazin-3-ol

-

4,5-Diamino-1H-pyridazin-6-one

| Property | Value |

| CAS Number | 28682-73-7 |

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.12 g/mol |

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one ring system is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This versatility stems from the ring's electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic features to optimize interactions with specific protein targets.

The broader class of pyridazinone derivatives has demonstrated significant potential in treating a variety of diseases. For instance, they have been investigated as:

-

Cardiovascular agents: Acting as vasodilators and antihypertensives.

-

Anticancer agents: Exhibiting inhibitory activity against various kinases.

-

Antimicrobial agents: Showing promise in combating bacterial and fungal infections.

-

Enzyme inhibitors: Targeting enzymes such as D-amino acid oxidase and fatty acid binding protein 4 (FABP4).

-

Histamine H₃ receptor inverse agonists: With potential applications in neurological disorders.

The presence of the 4,5-diamino substituents on the pyridazinone core of the topic compound suggests a high potential for forming multiple hydrogen bonds, a key feature for specific and high-affinity interactions with biological macromolecules.

Synthesis of the Pyridazinone Ring System: General Strategies

A general representation of this synthetic approach is outlined below:

Figure 1. General synthesis of the pyridazin-3(2H)-one core.

This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. For more complex structures or to improve yields and purity, solid-phase synthesis techniques have also been successfully employed, using resins like the Wang resin to immobilize the keto-ester before reaction with hydrazine.

A plausible, though not explicitly documented, synthetic route to this compound could involve starting with a precursor that already contains nitrogen functionalities that can be converted to amines, such as nitro groups. A potential synthetic strategy could involve the catalytic reduction of a dinitro- or nitro-amino-pyridazinone precursor. This approach is conceptually similar to the synthesis of other diaminopyrimidines, where a nitroso-pyrimidine is reduced to the corresponding diamine using a palladium-on-carbon catalyst.

Potential Applications in Drug Development

Given the diverse biological activities of the pyridazinone scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The two amino groups provide key points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted inhibitors.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 4,5-diaminopyridazinone structure is well-suited for this type of interaction. For example, related imidazopyridazine structures have been found to be potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. Similarly, pyridazino[4,5-b]indol-4-one derivatives have been synthesized and evaluated as inhibitors of DYRK1A, a kinase involved in neurodegenerative diseases. The di-amino substitution pattern of this compound could be exploited to design new kinase inhibitors with unique selectivity profiles.

Figure 3. A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound is a promising, yet underexplored, heterocyclic compound. Its structural features, particularly the presence of two amino groups on the biologically active pyridazinone core, make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse, the wealth of information on related pyridazinone derivatives provides a strong rationale for its further investigation. Future research should focus on developing a robust and scalable synthesis for this compound and screening it against a panel of biologically relevant targets, such as kinases and other enzymes implicated in disease, to unlock its full potential in drug discovery.

References

-

El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, S. M., & Ahmed, M. (2014). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 19(7), 9336–9354. [Link]

-

Gouault, N., Cupif, J. F., Picard, S., Lecat, A., & David, M. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981–985. [Link]

-

Hassan, G. S., Kadah, S. A., & George, R. F. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25–46. [Link]

-

Verma, S., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(7), 868. [Link]

-

Hassan, G. S., Kadah, S. A., & George, R. F. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

-

Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Abdel-Alim, A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(19), 1545-1570. [Link]

-

Mori, K., Ohta, H., Sasakura, K., Fukuyasu, M., Kagechika, H., & Miyachi, H. (2013). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 56(10), 4013–4025. [Link]

-

El-Hashash, M. A., El-Badry, Y. A., & Sallam, M. S. (2017). Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. Letters in Drug Design & Discovery, 14(10), 1166-1175. [Link]

-

Logé, C., Le Borgne, M., Marchand, P., Robert, J. M., Le Baut, G., & Palzer, M. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037–5040. [Link]

- Huh, D. H., & Kim, Y. C. (2000). Novel 4,5-diaminopyrimidine derivatives and a method for the preparation thereof.

-

Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Abdel-Alim, A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

-

Kurbangalieva, A. R., Gimalova, F. A., Kulyashova, E. A., & Miftakhov, M. S. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2024(1), M1776. [Link]

- Hudkins, R. L., Aimone, L. D., Dandu, R. R., Dunn, D., Gruner, J. A., Huang, Z., Josef, K. A., Lyons, J. A., Mathiasen, J. R., Tao, M., Zulli, A. L.

An In-depth Technical Guide to the Synthesis of Novel Diaminopyridazinone Derivatives for Drug Discovery

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of diamino functionalities to this core structure opens new avenues for therapeutic intervention, enhancing molecular interactions with biological targets and improving pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthetic methodologies for creating novel diaminopyridazinone derivatives. We delve into the foundational principles of pyridazinone synthesis, present detailed, field-proven protocols for the preparation of key amino-substituted analogues, and offer insights into the chemical reasoning that underpins these synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the Diaminopyridazinone Scaffold

Pyridazin-3(2H)-one and its derivatives are classified as privileged structures in drug discovery due to their versatile pharmacological profile, which includes anticancer, anti-inflammatory, and cardiovascular activities.[1][2] The core structure, a six-membered diazine ring with a ketone and an adjacent endocyclic N-H group, provides a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a wide array of biological targets.

The strategic incorporation of amino groups (—NH₂) onto the pyridazinone ring significantly enhances its potential. Amino groups can serve as critical pharmacophoric features, forming key hydrogen bonds, salt bridges, or covalent interactions with target proteins. For instance, the development of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives has identified this scaffold as a novel and potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer.[3] The amino functionality is crucial for anchoring the ligand within the binding site. This guide will illuminate the synthetic pathways to access such valuable molecules.

Foundational Synthetic Strategy: Cyclocondensation

The most robust and widely adopted method for constructing the pyridazinone core is the cyclocondensation reaction between a γ-ketoacid (or a suitable precursor) and a hydrazine derivative. This reaction is a testament to chemical efficiency, forming the heterocyclic ring in a single, often high-yielding, step.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl groups in the ketoacid. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to yield the stable, six-membered pyridazinone ring. The choice of solvent, temperature, and catalyst can be critical for maximizing yield and minimizing side reactions, such as incomplete cyclization.[4]

Caption: Foundational workflow for pyridazinone synthesis.

Detailed Synthetic Protocols & Methodologies

The following protocols provide step-by-step instructions for the synthesis of key amino-substituted pyridazinone derivatives. These methods have been selected for their reliability and adaptability, serving as excellent starting points for the development of novel compound libraries.

Protocol 1: Synthesis of 6-Aryl-4-aminopyridazin-3(2H)-one Derivatives

This protocol is adapted from a validated synthesis of FABP4 inhibitors and demonstrates the construction of a pyridazinone ring with a C4-amino group.[3] The key is the use of a β-ketonitrile as the starting material, which undergoes cyclization with hydrazine, followed by hydrolysis of an intermediate isoxazolopyridazinone.

Caption: Workflow for 4-amino-6-aryl-pyridazin-3(2H)-one synthesis.

Step-by-Step Methodology:

-

Step 1: Synthesis of the Isoxazolo[3,4-d]pyridazin-7-one Intermediate (e.g., 4-Methyl-6-phenyl-6H-isoxazolo[3,4-d]pyridazin-7-one).

-

Rationale: This initial cyclization forms a stable, fused bicyclic intermediate that is readily isolated and purified. Ethanol is an excellent solvent as it is polar, has a suitable boiling point for reflux, and effectively solubilizes the reactants.

-

Procedure: A mixture of the appropriate β-ketonitrile (e.g., 2-cyano-1-phenylethan-1-one, 1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is collected by vacuum filtration and washed with cold ethanol to yield the intermediate.[3]

-

-

Step 2: Hydrolytic Ring Opening to Form the 4-Aminopyridazinone.

-

Rationale: Strong basic conditions (NaOH) are required to hydrolyze the isoxazole ring. The reflux condition provides the necessary activation energy for this transformation. This step is a clever way to install the C4-amino and C3-oxo functionalities simultaneously from the nitrile and isoxazole oxygen, respectively.

-

Procedure: The isolated isoxazolopyridazinone intermediate (1 equivalent) is suspended in a mixture of ethanol and 6N aqueous sodium hydroxide. The mixture is stirred at reflux for approximately 30 minutes. The solution will typically become homogeneous as the reaction proceeds.[3]

-

-

Step 3: Product Isolation.

-

Rationale: The product exists as a sodium salt in the basic reaction mixture. Acidification with a strong acid like HCl protonates the pyridazinone and the amino group, causing the neutral product to precipitate out of the aqueous solution due to its lower solubility.

-

Procedure: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. Cold water is added to the residue, followed by careful acidification with 6N HCl until the solution is acidic (pH ~5-6). The resulting precipitate is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like cyclohexane or ethanol.[3]

-

Data Summary: Representative 4-Aminopyridazinone Synthesis

| Compound | Starting Material | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | Ref |

| 4-Amino-6-phenylpyridazin-3(2H)-one | 2-Cyano-1-phenylethan-1-one | ~90% | 214–216 | 7.39 (t, 1H), 7.46 (t, 2H), 7.54 (d, 2H), 8.25 (br s, 2H, NH₂) | [3] |

Protocol 2: Synthesis of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol illustrates an alternative strategy where the amino group is carried through the synthesis on the aryl substituent of the ketoacid precursor. This method is particularly useful for creating derivatives with amino groups on appended phenyl rings.[4]

Step-by-Step Methodology:

-

Step 1: Preparation of the γ-Ketoacid (4-(4-Aminophenyl)-4-oxobutanoic acid).

-

Rationale: This precursor can be synthesized via Friedel-Crafts acylation of a protected aniline (e.g., acetanilide) with succinic anhydride, followed by deprotection. The protecting group is essential to prevent the amino group from reacting with the Lewis acid catalyst (AlCl₃).

-

-

Step 2: Cyclocondensation with a Hydrazine Derivative.

-

Rationale: This is the key ring-forming step. Using a substituted hydrazine, such as methylhydrazine, allows for N-alkylation of the resulting pyridazinone ring, which can be crucial for modulating biological activity and solubility. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer during the condensation and dehydration steps.

-

Procedure: To a solution of 4-(4-aminophenyl)-4-oxobutanoic acid (1 equivalent) in ethanol, methylhydrazine sulfate (1.1 equivalents) is added, followed by a base such as sodium acetate to liberate the free methylhydrazine. The mixture is heated at reflux for 8-10 hours.

-

-

Step 3: Product Isolation and Purification.

-

Rationale: Upon cooling, the product often precipitates from the reaction mixture. If not, concentration of the solvent followed by trituration with water or another non-solvent will induce crystallization.

-

Procedure: The reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is washed with cold water and then ethanol. Recrystallization from ethanol affords the pure 6-(4-aminophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone.[4]

-

Data Summary: Representative 6-(Aminophenyl)pyridazinone Synthesis

| Compound | Starting Material | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | Ref |

| 6-(4-Aminophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone | 4-(4-Aminophenyl)-4-oxobutanoic acid & Methylhydrazine | ~65% | 140–141 | 1.92 (t, 2H), 3.00 (s, 3H), 6.20 (s, 2H, NH₂), 7.09–8.03 (m, 4H) | [4] |

Trustworthiness & Protocol Validation

The integrity of any synthetic protocol rests on its reproducibility and the unambiguous characterization of its products.

-

Self-Validation: Each step should be monitored by an appropriate analytical technique, most commonly TLC, to ensure the consumption of starting materials and the formation of the product before proceeding.

-

Structural Confirmation: The final structure and purity of the synthesized diaminopyridazinone derivatives must be confirmed using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure, the position and number of substituents, and the absence of impurities.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amino and pyridazinone groups, and the C=O stretch of the ketone.

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide a robust framework for the generation of novel diaminopyridazinone derivatives. The cyclocondensation of γ-ketoacid precursors with hydrazines remains the most powerful and versatile approach. By strategically choosing starting materials with pre-installed or protected amino functionalities, medicinal chemists can access a wide chemical space of diaminopyridazinones.

Future efforts in this field will likely focus on developing asymmetric syntheses to control stereocenters, employing multicomponent reactions for increased efficiency, and expanding the use of solid-phase synthesis to accelerate the generation of libraries for high-throughput screening. The continued exploration of this valuable scaffold promises to yield new therapeutic agents with enhanced potency, selectivity, and drug-like properties.

References

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazines. Part 31: synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazin-3(2H)-ones

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Emergence of a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets, serving as a robust foundation for drug discovery. The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a quintessential example of such a scaffold[1][2]. Its derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities, including cardiotonic, anticancer, anti-inflammatory, and antimicrobial effects[3][4].

The versatility of the pyridazinone core stems from its synthetic tractability; various positions on the ring can be readily functionalized, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties[5][6]. This guide provides an in-depth exploration of the key biological activities of substituted pyridazin-3(2H)-ones, delves into their structure-activity relationships, presents validated experimental protocols for their evaluation, and visualizes the underlying mechanisms that govern their therapeutic potential.

Chapter 1: Major Biological Activities & Mechanisms of Action

The pyridazinone scaffold is implicated in a wide array of therapeutic areas. This chapter will dissect its most significant biological activities and the molecular mechanisms through which they are exerted.

Cardiotonic and Vasodilator Activity: Modulating Cyclic Nucleotides

Perhaps the most well-established role of pyridazinone derivatives is in the management of cardiovascular diseases[1][7]. Many compounds act as potent positive inotropic and vasodilating agents, primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP)[8][9].

Mechanism of Action: By inhibiting PDE3 in cardiac myocytes, these compounds prevent the breakdown of cAMP. Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in an increased influx of Ca²⁺ during systole and enhanced sarcoplasmic reticulum Ca²⁺ reuptake during diastole, respectively. The net effect is a potentiation of myocardial contractility (positive inotropy) without a significant increase in heart rate, a desirable profile for treating heart failure[8][10]. In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure[1][11]. Several pyridazinone-based drugs, such as Levosimendan and Pimobendan, leverage this mechanism[4].

Anticancer Activity: A Multi-Targeted Approach

The pyridazinone core is a feature of numerous compounds developed as anticancer agents, acting on a variety of targets to inhibit tumor growth and proliferation[1][12].

Key Mechanisms:

-

Kinase Inhibition: Many pyridazinone derivatives are designed to target specific protein kinases that are overactive in cancer cells. This includes Vascular Endothelial Growth Factor Receptor (VEGFR-2), Fibroblast Growth Factor Receptors (FGFR), and B-Raf, which are critical for tumor angiogenesis, growth, and survival[1][7].

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a validated anticancer strategy. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis[1].

-

DNA Intercalation: Some novel pyridazinone-based guanidine derivatives have been designed as DNA minor groove binders, interfering with DNA replication and transcription processes in cancer cells[13].

-

Cell Cycle Arrest & Apoptosis Induction: Studies have shown that specific pyridazinone compounds can induce cell cycle arrest, upregulate pro-apoptotic genes like p53 and Bax, and downregulate anti-apoptotic genes such as Bcl-2, ultimately leading to programmed cell death in cancer cells[14][15].

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is an underlying factor in many diseases. Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[5][6].

Key Mechanisms:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation[16][17]. Some derivatives show high selectivity for COX-2 over COX-1, which is associated with a better gastric safety profile[16].

-

Inhibition of Pro-inflammatory Cytokines: Pyridazinone compounds have been shown to suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in macrophage cell lines[18][19][20].

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is another important target for anti-inflammatory therapy. Its inhibition leads to increased cAMP levels in immune cells, which in turn suppresses the release of inflammatory cytokines and chemokines[21].

Chapter 2: Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazin-3(2H)-ones is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agents.

The core scaffold offers several positions for chemical modification, most notably at the N-2, C-4, C-5, and C-6 positions.

-

C-6 Position: Substitution at the C-6 position, typically with an aryl or heteroaryl group, is a common feature for many biologically active pyridazinones. For anticancer activity, for example, specific substitutions on this aryl ring can significantly enhance potency. A 4-chlorophenyl group at C-6 has been associated with promising anti-inflammatory and anticancer effects[22][23].

-

N-2 Position: The substituent at the N-2 position often plays a key role in modulating activity and selectivity. For instance, in a series of anticancer agents, the presence of a p-sulfamylphenyl group at N-2 was found to be critical for activity[22]. For PDE5 inhibitors, a benzyl group at this position was associated with potent and selective activity[1].

-

C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions, including saturation of the C4-C5 bond to form dihydropyridazinones, are pivotal. For cardiotonic agents, introduction of a methyl group at the 5-position of the dihydropyridazinone ring produced a significant increase in potency[8]. For anti-inflammatory agents, bulky substituents at C-4 and C-5 can enhance COX-2 selectivity[16].

The following table summarizes representative SAR data from the literature for different biological activities.

| Biological Target | Scaffold/Position | Substituent Type | Effect on Activity | Reference Compound Example | IC₅₀ / EC₅₀ (µM) | Reference |

| Cardiotonic (PDE3) | 5-position of dihydropyridazinone | Methyl | Increased Potency | CI-930 | - | [8] |

| Vasodilator | 2-position of dihydropyridazinone | Amide derivatives | High Potency | Compound 9 | 0.051 | [1] |

| Anti-inflammatory (COX-2) | 2-position | p-Sulfamylphenyl | Active | Compound 2c | - | [22] |

| Anticancer (Leukemia) | 6-Aryl & 2-Sulfamylphenyl | 4-Methoxyphenyl (at C-6) | High Potency | Compound 2g | < 2.0 | [22] |

| Anticancer (VEGFR-2) | Diarylurea scaffold | Pyridazinone core | Potent Inhibition | Compound 17a | - | [14] |

From experience, even minor steric or electronic changes in the substituents can lead to significant shifts in the mode of action, sometimes revealing dual activities. For example, some pyridazinone derivatives have demonstrated both anticancer and antimicrobial properties[14].

Chapter 3: Visualization of Key Pathways and Workflows

Visualizing molecular interactions and experimental processes is essential for clarity and reproducibility. This section provides diagrams for a general synthetic pathway, a key signaling mechanism, and a standard biological assay workflow.

General Synthetic Route for 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A prevalent and robust method for synthesizing the dihydropyridazinone core involves the condensation of a β-aroylpropionic acid with a substituted hydrazine[22][23].

Caption: General synthesis of dihydropyridazin-3(2H)-ones.

Signaling Pathway of a Pyridazinone-Based PDE3 Inhibitor

This diagram illustrates the mechanism of action for a cardiotonic pyridazinone derivative in a cardiac muscle cell.

Caption: Mechanism of PDE3 inhibition in cardiomyocytes.

Workflow for In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

Caption: Standard workflow for an MTT cytotoxicity assay.

Chapter 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are paramount. This section provides step-by-step methodologies for the synthesis of a representative pyridazinone and for a key biological assay.

Synthesis of 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2c)

This protocol is adapted from a reported synthesis of bioactive pyridazinones and serves as a representative example[23].

Materials:

-

β-(4-chlorobenzoyl)propionic acid

-

4-hydrazinobenzenesulfonamide hydrochloride

-

Absolute Ethanol

-

Standard reflux apparatus and glassware

-

Magnetic stirrer with heating

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve β-(4-chlorobenzoyl)propionic acid (1 mole equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1 mole equivalent).

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). From our experience, reflux for 6-8 hours is typically sufficient for completion.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallization (Self-Validation Step): Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product. The formation of well-defined crystals and a sharp melting point are indicators of purity.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry. Expected spectral data should align with published values[23].

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory potential of pyridazinone derivatives by measuring their ability to inhibit COX enzymes. This is a self-validating system when run with appropriate controls.

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)[24]

-

Test Pyridazinone compound(s)

-

Reference Inhibitors: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyridazinone compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Plate Setup (Self-Validation):

-

100% Initial Activity Wells (Negative Control): Add assay buffer, heme, and the respective COX-1 or COX-2 enzyme. Add DMSO vehicle instead of an inhibitor.

-

Inhibitor Wells (Positive Controls): Add buffer, heme, enzyme, and a known reference inhibitor (Celecoxib for COX-2, Indomethacin for both).

-

Test Compound Wells: Add buffer, heme, enzyme, and the diluted test pyridazinone compound.

-

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 2 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction in all wells by adding arachidonic acid solution.

-

Reaction Development: Incubate for a short, precise period (e.g., 2 minutes) at room temperature.

-

Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the peroxidase activity of COX.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Validation Check: The IC₅₀ values for the reference inhibitors should fall within the expected range, confirming the validity of the assay run.

-

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, targeting key enzymes and receptors implicated in cardiovascular disease, cancer, and inflammation[1][6][7]. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

-

Development of Dual-Target Inhibitors: Given the scaffold's versatility, designing single molecules that can modulate multiple targets (e.g., combined anticancer and anti-inflammatory agents) is a promising strategy for complex diseases[14].

-

Exploration of New Therapeutic Areas: While well-studied in several fields, the potential of pyridazinones in other areas, such as neurodegenerative diseases and metabolic disorders, remains ripe for exploration[2].

-

Advanced Drug Delivery Systems: Formulating potent pyridazinone derivatives into targeted drug delivery systems could enhance their efficacy and reduce potential off-target effects.

The continued exploration of the chemical space around the pyridazinone nucleus, guided by rational design and robust biological evaluation, will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

-

Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim). Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

-

Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Medicinal Chemistry. Available at: [Link]

-

The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. Available at: [Link]

-

Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research. Available at: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science Publishers. Available at: [Link]

-

The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Modes of Action of Pyridazinone Herbicides. Weed Science. Available at: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

-

Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. Available at: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. Available at: [Link]

-

Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]

-

Dihydropyridazinone Cardiotonics: Synthesis and Inotropic Activity of S'^l^S^-Tetrahydro-e. ElectronicsAndBooks. Available at: [Link]

-

Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]

-

Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. ResearchGate. Available at: [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]

-

Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. Available at: [Link]

-

A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. ResearchGate. Available at: [Link]

-

Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. Semantic Scholar. Available at: [Link]

-

Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. SpringerLink. Available at: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. jsirjournal.com [jsirjournal.com]

- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sarpublication.com [sarpublication.com]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 21. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4,5-Diaminopyridazin-3(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] This guide focuses on a specific derivative, 4,5-Diaminopyridazin-3(2H)-one, a molecule of significant interest due to its structural features. While the precise mechanism of action (MoA) for this compound is not yet fully elucidated, its chemical architecture, particularly the di-amino substitution on the pyridazinone ring, allows for the formulation of several evidence-based hypotheses. Drawing from extensive literature on structurally related pyridazinone and aminopyridine analogues, this document synthesizes current knowledge to propose plausible MoAs, ranging from anti-inflammatory and anti-cancer activity to cardiovascular and neuromodulatory effects. Furthermore, we provide a comprehensive framework of experimental protocols designed to systematically investigate and validate these hypotheses, empowering researchers to advance the therapeutic potential of this promising compound.

Introduction: The Pyridazinone Core and the Promise of this compound

Pyridazin-3(2H)-one and its derivatives are a versatile class of heterocyclic compounds that have captured the attention of medicinal chemists for decades.[3] Their ability to interact with a multitude of biological targets has led to the development of drugs with applications in cardiovascular disease, inflammation, oncology, and neuroscience.[1][2][3] The core structure's synthetic tractability allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

This compound is a notable example of this class. Its key structural features—the pyridazinone lactam, the vicinal diamino groups, and the overall electronic properties—suggest it may act as a potent and selective modulator of key biological pathways. The presence of the 4,5-diamino motif is particularly intriguing, as it is analogous to the diaminopyrimidine scaffold known to act as a "hinge-binding" motif for numerous protein kinases.[4] This guide will explore four primary, plausible mechanisms of action for this compound and outline a rigorous, multi-faceted approach to their experimental validation.

A Framework for Mechanistic Investigation

Elucidating the mechanism of action of a novel compound is a systematic process that moves from broad, high-throughput screening to specific, target-based validation. The following workflow provides a logical progression for investigating this compound.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Experimental Validation Protocol: Anti-Inflammatory Activity

-

Cell-Based Screening for Anti-inflammatory Effects:

-

Objective: To determine if the compound has general anti-inflammatory activity.

-

Method: Use a human monocytic cell line (e.g., THP-1 differentiated into macrophages) or primary peripheral blood mononuclear cells (PBMCs).

-

Step 1: Plate cells and pre-treat with a dose range of this compound (e.g., 0.1 to 100 µM) for 1-2 hours.

-

Step 2: Stimulate inflammation with Lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours.

-

Step 3: Collect the cell supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Causality: A dose-dependent reduction in cytokine release would strongly indicate anti-inflammatory potential, justifying further mechanistic studies.

-

-

Enzymatic Inhibition Assays:

-

Objective: To test for direct inhibition of key inflammatory enzymes.

-

Method: Utilize cell-free, purified enzyme assays.

-

Step 1 (COX-1/COX-2): Employ a COX (ovine or human) fluorescent inhibitor screening assay kit. Measure the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

-

Step 2 (PDE4): Use a PDE-Glo™ Phosphodiesterase Assay to measure the compound's ability to inhibit purified PDE4 enzyme activity.

-

Causality: Potent and selective inhibition in these assays would pinpoint a direct enzymatic target.

-

-

NF-κB Pathway Analysis:

-

Objective: To determine if the compound's activity is mediated through the NF-κB pathway.

-

Method: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

Step 1: Pre-treat the reporter cell line with the compound.

-

Step 2: Stimulate with LPS or TNF-α.

-

Step 3: Measure reporter gene activity. A reduction in signal indicates pathway inhibition.

-

Step 4 (Confirmation): Use Western blotting on LPS-stimulated macrophage lysates (from step 1.1) to probe for phosphorylation of IκBα and the p65 subunit of NF-κB. Inhibition of phosphorylation would confirm the target pathway.

-

Hypothesis 2: Kinase Inhibition in Oncology

Rationale: The 2,4-diaminopyrimidine scaffold is a well-known ATP-competitive inhibitor motif that binds to the hinge region of many protein kinases. [4]The 4,5-diaminopyridazine core is structurally analogous and could function similarly. Derivatives of related compounds like 4-Amino-5-chloropyridazin-3(2H)-one are already being explored as kinase inhibitors. [5]A plausible target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a crucial role in cell survival, proliferation, and migration. [4] Potential Molecular Targets:

-

Focal Adhesion Kinase (FAK): A primary candidate due to its role in cancer and the success of related scaffolds as inhibitors. [4]* Other Tyrosine or Serine/Threonine Kinases: The compound could exhibit multi-kinase inhibitory activity, a common feature of this class of inhibitors.

Caption: Hypothesized inhibition of the FAK signaling pathway.

Experimental Validation Protocol: Kinase Inhibition

-

Broad Kinase Panel Screening:

-

Objective: To identify potential kinase targets in an unbiased manner.

-

Method: Submit the compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

-

Step 1: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of diverse human kinases (>300).

-

Step 2: Analyze the results to identify kinases that are inhibited by >50%.

-

Causality: This provides an initial "hit list" of potential targets, guiding subsequent, more focused experiments.

-

-

IC50 Determination for Lead Targets:

-

Objective: To quantify the potency of the compound against the top hits from the panel screen.

-

Method: Perform in vitro kinase assays using a technology like Homogeneous Time-Resolved Fluorescence (HTRF). [4] * Step 1: For each hit kinase (e.g., FAK), set up a reaction with the purified enzyme, its specific substrate, and ATP.

-

Step 2: Add the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Step 3: Measure enzyme activity and calculate the IC50 value, which represents the concentration required for 50% inhibition.

-

-

Cellular Anti-Proliferative Assays:

-

Objective: To determine if the compound's kinase inhibition translates to anti-cancer activity in a cellular context.

-

Method: Use the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) or a similar cell viability assay.

-

Step 1: Select cancer cell lines known to overexpress the target kinase (e.g., A549 lung cancer and MDA-MB-231 breast cancer cells for FAK). [4] * Step 2: Treat cells with a dose range of the compound for 72 hours.

-

Step 3: Measure cell viability and calculate the GI50 (concentration for 50% growth inhibition).

-

Causality: Potent anti-proliferative activity in cell lines dependent on the target kinase provides strong evidence for the proposed MoA.

-

-

Target Engagement and Downstream Signaling:

-

Objective: To confirm the compound inhibits the target kinase inside the cell.

-

Method: Western Blotting.

-

Step 1: Treat the selected cancer cell lines with the compound at concentrations around its GI50 value for several hours.

-

Step 2: Lyse the cells and perform Western blotting to analyze the phosphorylation status of the target kinase (e.g., phospho-FAK at Tyr397) and key downstream effectors (e.g., phospho-Akt, phospho-ERK).

-

Causality: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates is the definitive proof of in-cell target engagement and mechanism.

-

Hypothesis 3: Cardiovascular Effects via Vasodilation

Rationale: The pyridazin-3(2H)-one core is present in several vasodilator drugs. [3]A primary mechanism for this effect is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, which are responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells. Increased levels of these second messengers lead to muscle relaxation and vasodilation. [3] Potential Molecular Targets:

-

Phosphodiesterase 3 (PDE3): A key target for cardiotonic and vasodilatory drugs.

-

Renin-Angiotensin-Aldosterone System (RAAS): Some pyridazinones have been investigated for their ability to antagonize this system, which regulates blood pressure. [3]

Caption: Hypothesized PDE inhibition leading to vasodilation.

Experimental Validation Protocol: Vasodilatory Activity

-

Ex Vivo Aortic Ring Assay:

-

Objective: To directly measure the vasodilatory effect of the compound on blood vessels.

-

Method: Use isolated thoracic aortic rings from rats mounted in an organ bath system.

-

Step 1: Suspend aortic rings in the organ bath and pre-contract them with phenylephrine or potassium chloride.

-

Step 2: Add the compound in a cumulative, dose-response fashion and measure the resulting relaxation of the smooth muscle.

-

Step 3: Calculate the EC50 (concentration for 50% of maximal relaxation) and compare it to a known vasodilator like sodium nitroprusside.

-

Causality: A potent, dose-dependent relaxation of pre-contracted aortic rings is direct evidence of vasodilatory activity.

-

-

PDE Inhibition Assays:

-

Objective: To determine if the vasodilatory effect is mediated by PDE inhibition.

-

Method: Use cell-free enzymatic assays as described in the inflammation section, but focus on PDE isoforms relevant to cardiovascular function (e.g., PDE3 and PDE5).

-

Causality: If the compound potently inhibits a relevant PDE isoform, and this potency correlates with its vasodilatory effect, it strongly supports this MoA.

-

Hypothesis 4: Neuromodulatory Activity

Rationale: The aminopyridine and pyridazinone scaffolds are both present in neurologically active agents. 3,4-Diaminopyridine, for instance, is a potassium channel blocker used to treat certain neuromuscular disorders. [6]Furthermore, specific 4-amino-5-substituted-3(2H)-pyridazinones have demonstrated potent analgesic effects, which were found to be mediated by an indirect activation of the noradrenergic system. [7] Potential Molecular Targets:

-

Voltage-Gated Potassium Channels (Kv): The diaminopyridine-like structure suggests a potential for Kv channel blockade, which could enhance neurotransmitter release. [6]* α2-Adrenoceptors: The compound may not bind directly but could amplify noradrenaline release, leading to an indirect activation of these receptors and subsequent analgesia. [7]* Histamine H3 Receptors: Other pyridazinone derivatives are potent H3 receptor inverse agonists, suggesting this is another plausible target. [8][9]

Experimental Validation Protocol: Neuromodulatory Activity

-

In Vivo Analgesia Model (Writhing Test):

-

Objective: To assess the antinociceptive (analgesic) properties of the compound.

-

Method: Use the acetic acid-induced writhing test in mice.

-

Step 1: Administer the compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Step 2: After a set pre-treatment time, inject acetic acid i.p. to induce writhing (a pain response).

-

Step 3: Count the number of writhes over a 20-minute period. A significant reduction compared to the vehicle control indicates analgesia. [7]

-

-

Mechanistic Elucidation of Analgesia:

-

Objective: To determine if the analgesic effect involves the noradrenergic system.

-

Method: Pre-treat animals with specific receptor antagonists before administering the compound.

-

Step 1: Pre-treat a group of mice with the α2-adrenoceptor antagonist yohimbine.

-

Step 2: Administer the effective dose of this compound, followed by the writhing test.

-

Causality: If yohimbine completely prevents the analgesic effect of the compound, it strongly supports the hypothesis of an indirect α2-adrenergic mechanism. [7]

-

-

Electrophysiology (Patch-Clamp):

-

Objective: To test for direct effects on ion channels.

-

Method: Use whole-cell patch-clamp techniques on cultured neurons (e.g., dorsal root ganglion neurons).

-

Step 1: Record potassium currents (Kv) from the neurons under voltage-clamp conditions.

-

Step 2: Perfuse the cells with the compound and observe any changes in the current's amplitude or kinetics.

-

Causality: A direct block of potassium currents would be observed as a reduction in the outward current, confirming a 3,4-diaminopyridine-like mechanism.

-

Data Summary and Interpretation

To effectively compare results across different experiments and hypotheses, quantitative data should be summarized in a clear, tabular format.

| Hypothesis | Experiment | Endpoint | Example Result | Interpretation |

| Inflammation | LPS-stimulated TNF-α Release | IC50 | 1.5 µM | Potent anti-inflammatory activity. |

| COX-2 Enzymatic Assay | IC50 | > 50 µM | Not a direct COX-2 inhibitor. | |

| PDE4 Enzymatic Assay | IC50 | 0.8 µM | Potent PDE4 inhibitor; likely MoA. | |

| Oncology | FAK Kinase Assay | IC50 | 0.2 µM | Potent FAK inhibitor. |

| A549 Cell Proliferation | GI50 | 0.5 µM | Cellular activity consistent with FAK inhibition. | |

| Cardiovascular | Aortic Ring Relaxation | EC50 | 2.0 µM | Potent vasodilator. |

| PDE3 Enzymatic Assay | IC50 | 1.8 µM | PDE3 inhibition is a plausible MoA for vasodilation. | |

| Neuromodulation | Writhing Test | ED50 | 5 mg/kg, p.o. | Significant in vivo analgesic activity. |

| Writhing Test + Yohimbine | % Reversal | 95% | Analgesic effect is dependent on the α2-adrenergic system. |

Conclusion and Future Directions

This compound is a compound of high therapeutic interest, with a chemical structure that suggests multiple, plausible mechanisms of action. Based on extensive evidence from related analogues, the most promising hypotheses point towards roles in inflammation via PDE4 or NF-κB inhibition, and in oncology via kinase inhibition, particularly of FAK. The outlined experimental framework provides a clear and logical path to systematically test these hypotheses.

Future work should prioritize broad screening to narrow down the potential target space, followed by rigorous in vitro and cell-based assays to confirm the primary mechanism. A deep understanding of its MoA will be critical to unlocking the full therapeutic potential of this compound and guiding its development into a novel therapeutic agent for well-defined patient populations.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 28(1). ([Link])

-

Cignarella, G., Barlocco, D., & Pinna, G. A. (1989). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 24(19), 3561. ([Link])

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. ([Link])

-

Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(35), 15993-16005. ([Link])

-

Abida, & Ahmad, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. ([Link])

-

Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6509. ([Link])

-

Chauhan, A., & Sharma, D. K. (2020). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 17(3), 290-307. ([Link])

-

Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129. ([Link])

-

Vergelli, C., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry, 50(18), 4334-4344. ([Link])

-

Demchenko, A., et al. (2016). Synthesis and Biological Activity of NewT[4][10]hiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268. ([Link])

-

Mahgoub, S. (2016). Synthesis and Biological Evaluation of Some New Pyridazine Derivatives. ResearchGate. ([Link])

-

El-Sayed, N. N. E., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2243573. ([Link])

-

Hudkins, R. L., et al. (2012). 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 194-198. ([Link])

-

Fathalla, W., & El-Nassry, L. (2020). Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. Molecules, 25(16), 3698. ([Link])

-